

Background & Mechanism of Action

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Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

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Plasminogen Activator Inhibitor-1 (PAI-1) is a key serine protease inhibitor (serpin) and the primary regulator of the fibrinolytic system. It inhibits tissue-type (tPA) and urokinase-type (uPA) plasminogen activators, which are enzymes that convert plasminogen to plasmin to break down blood clots. Elevated PAI-1 activity reduces fibrinolytic activity and is associated with an increased risk of thrombosis [1].

Diaplasinin (PAI-749) is a small molecule inhibitor that targets PAI-1. It works by preserving the activity of tPA and uPA in the presence of PAI-1, thereby promoting fibrinolysis (clot breakdown) and exhibiting antithrombotic effects [2] [3].

Quantitative Profiling of Diaplasinin

The table below summarizes key quantitative data for **Diaplasinin**:

Parameter	Value	Description / Assay Context
IC ₅₀ (PAI-1 Inhibition)	295 nM	General PAI-1 inhibition [2].
IC ₅₀ (tPA Protection)	157 nM	Preservation of tPA activity in the presence of PAI-1 [2].
IC ₅₀ (uPA Protection)	87 nM	Preservation of uPA activity in the presence of PAI-1 [2].
Apparent K _d	254 nM	Binding affinity to fluorophore-tagged PAI-1 (PAI-NBD119) [2].

Parameter	Value	Description / Assay Context
Molecular Weight	501.62 g/mol	- [2]
CAS Number	481631-45-2	- [2] [3]

Experimental Context & Protocols

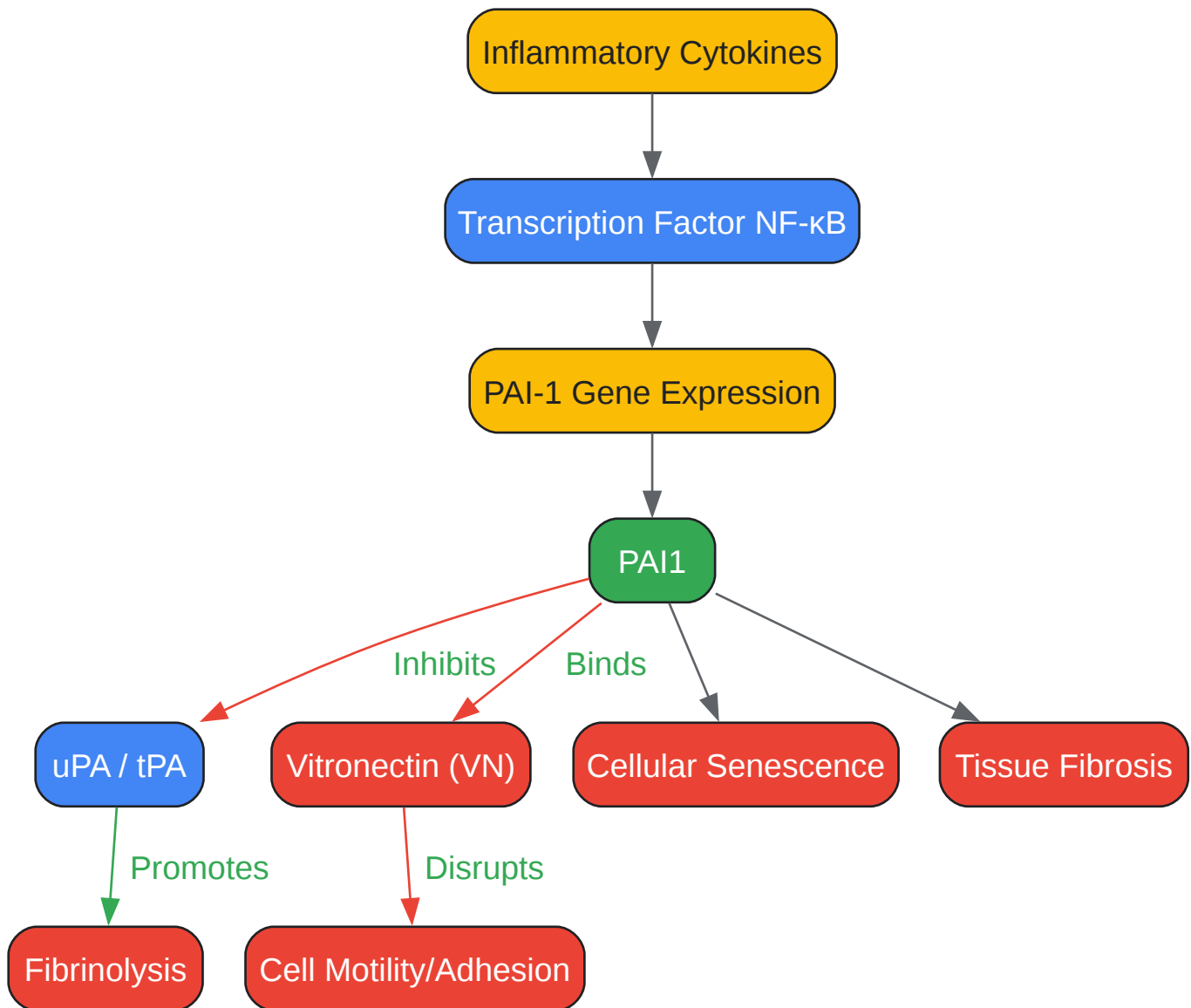
The search results provide data on PAI-1 inhibitor mechanisms. Here are detailed methodologies for key experiments relevant to characterizing a compound like **Diaplasinin**:

- **Plasma Clot Lysis Assay:** This functional assay tests a compound's ability to promote clot breakdown. A plasma pool is prepared from healthy volunteers. Clots are formed in vitro and incubated with the PAI-1 inhibitor. The time for 50% clot lysis is measured, and the **IC₅₀ value** (the concentration at which 50% of the clot is lysed) is calculated, indicating the compound's potency in a physiologically relevant environment [4].
- **Fluorescence Quenching Binding Assay:** This measures the direct interaction between the inhibitor and PAI-1. A fluorophore is attached to PAI-1, and the compound is titrated into the solution. When the compound binds, it causes a change in the local environment of the fluorophore, leading to a decrease in fluorescence intensity. The data is used to calculate the **apparent dissociation constant (K_d)**, quantifying binding affinity [2].
- **Enzymatic Chromogenic Assay:** This directly measures the inhibition of PAI-1's activity. A plasminogen activator is incubated with PAI-1 in the presence of the inhibitor. The remaining active plasminogen activator is then measured by its ability to cleave a synthetic substrate that releases a colored product. The **IC₅₀ value** is determined from the concentration of inhibitor that reduces PAI-1 activity by 50% [4] [2].

PAI-1 in Cellular Signaling

While **Diaplasinin** directly inhibits PAI-1 activity, PAI-1 itself is part of a broader signaling network, particularly in processes like cellular senescence. The following map illustrates key pathways and molecules

regulated by PAI-1, which can provide context for its broader physiological and pathological roles.



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Key signaling pathways and cellular processes regulated by PAI-1.

Drug Development Profile

- **Therapeutic Indication:** Developed for the treatment of **thrombosis** [3].
- **Development Status:** Classified as an **investigational drug** and has reached **Phase 2** of clinical trials [3].

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